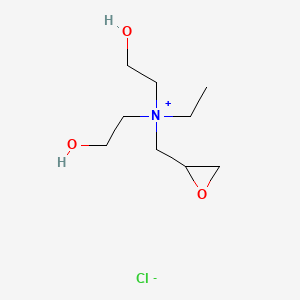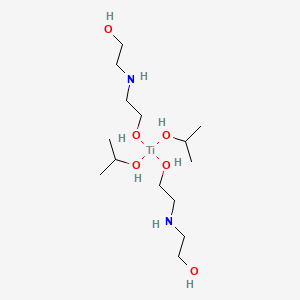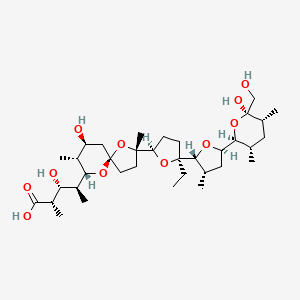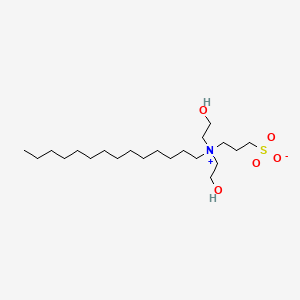
8-(Ethylthio)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Ethylthio)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dithione is a sulfur-containing organic compound. It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature. The presence of sulfur atoms in its structure imparts unique chemical properties, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Ethylthio)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dithione typically involves the reaction of 1,3-dimethyluric acid with ethylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography, ensures that the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
8-(Ethylthio)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dithione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
8-(Ethylthio)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dithione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(Ethylthio)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dithione involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The presence of sulfur atoms allows for unique interactions with metal ions and other biomolecules, contributing to its diverse range of activities.
Comparison with Similar Compounds
Similar Compounds
- 8-(Methylthio)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dithione
- 8-(Propylthio)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dithione
- 8-(Butylthio)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dithione
Uniqueness
8-(Ethylthio)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dithione is unique due to its specific ethylthio substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
6508-29-8 |
|---|---|
Molecular Formula |
C9H12N4S3 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
8-ethylsulfanyl-1,3-dimethyl-7H-purine-2,6-dithione |
InChI |
InChI=1S/C9H12N4S3/c1-4-16-8-10-5-6(11-8)12(2)9(15)13(3)7(5)14/h4H2,1-3H3,(H,10,11) |
InChI Key |
XMSUVOUHJAKHHK-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=C(N1)C(=S)N(C(=S)N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(4-Chloro-O-tolyl)azo]-3-oxo-N-phenylbutyramide](/img/structure/B12686194.png)


![9,10-Anthracenedione, 1-[(4-butylphenyl)amino]-](/img/structure/B12686201.png)







